molecular formula C22H28N4O4S2 B2788404 ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE CAS No. 681222-78-6

ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2788404
CAS No.: 681222-78-6
M. Wt: 476.61
InChI Key: VNXGAEOBTNXUGO-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a thiazole ring, a piperazine ring, and an ester functional group

Preparation Methods

The synthesis of ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

ETHYL 4-{2-[({[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE can be compared with other thiazole-containing compounds, such as:

Properties

IUPAC Name

ethyl 4-[2-[2-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S2/c1-4-30-22(29)26-9-7-25(8-10-26)20(28)14-31-13-19(27)24-21-23-18(12-32-21)17-6-5-15(2)11-16(17)3/h5-6,11-12H,4,7-10,13-14H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXGAEOBTNXUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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